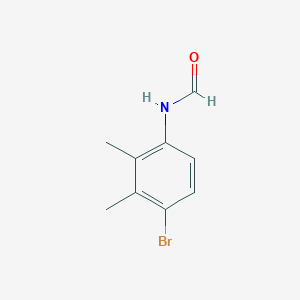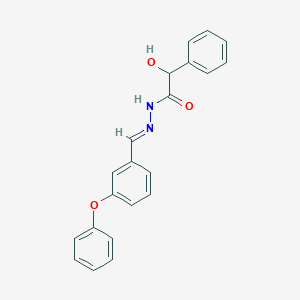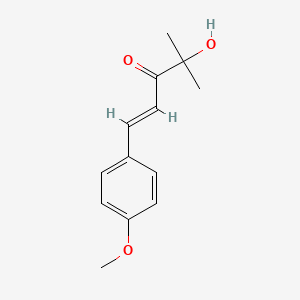![molecular formula C15H14ClFN2O B5877755 N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as CFTR inhibitor-172, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the transport of chloride ions across cell membranes.
作用機序
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 inhibits the activity of the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein by binding to a specific site on the protein, known as the ATP-binding site. This binding prevents the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein from opening and allowing chloride ions to pass through the cell membrane. As a result, the transport of chloride ions is reduced, leading to improved mucus clearance in the lungs and other potential therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been shown to improve chloride transport and mucus clearance in the lungs of cystic fibrosis patients. This compound has also been shown to reduce the growth of cysts in polycystic kidney disease and reduce fluid secretion in secretory diarrhea. N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been well-tolerated in animal studies and has shown minimal toxicity.
実験室実験の利点と制限
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been shown to be a potent inhibitor of the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein and has potential therapeutic applications for cystic fibrosis and other diseases. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential to bind to other proteins. Researchers must take these limitations into account when designing experiments using N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172.
将来の方向性
Future research on N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 should focus on optimizing its pharmacokinetics and pharmacodynamics for use in humans. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, researchers should investigate the potential use of N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 in combination with other drugs for the treatment of cystic fibrosis and other diseases. Finally, more research is needed to understand the long-term effects of N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 on the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein and other proteins in the body.
合成法
The synthesis of N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 involves the reaction of 2-chloroaniline with 4-fluorobenzyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with urea to yield N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound has been shown to inhibit the activity of the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein, which is defective in cystic fibrosis patients, leading to improved chloride transport and mucus clearance in the lungs. N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has also been studied for its potential use in treating other diseases such as polycystic kidney disease and secretory diarrhea.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-13-3-1-2-4-14(13)19-15(20)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZIMRBKFFTART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)


![methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate](/img/structure/B5877721.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)

![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)

![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)

![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)
